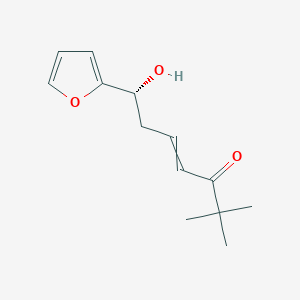![molecular formula C19H16N4O B14212065 6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one CAS No. 830332-06-4](/img/structure/B14212065.png)
6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one is a complex organic molecule featuring multiple pyrazole rings and a cyclohexadienone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, which are then coupled with a cyclohexadienone derivative under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and ketones, with catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated pyrazole compounds.
Wissenschaftliche Forschungsanwendungen
6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and altering gene expression. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives and cyclohexadienone-containing molecules. Examples are:
- 4-Methyl-1,2-dihydro-3H-pyrazol-3-one
- Cyclohexa-2,4-dien-1-one derivatives
Uniqueness
What sets 6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one apart is its unique combination of pyrazole rings and cyclohexadienone core, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
830332-06-4 |
|---|---|
Molekularformel |
C19H16N4O |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-[4-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C19H16N4O/c1-12-6-8-13(9-7-12)16-10-17(22-21-16)15-11-20-23-19(15)14-4-2-3-5-18(14)24/h2-11,24H,1H3,(H,20,23)(H,21,22) |
InChI-Schlüssel |
FNRYERNHHUEZAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C3=C(NN=C3)C4=CC=CC=C4O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


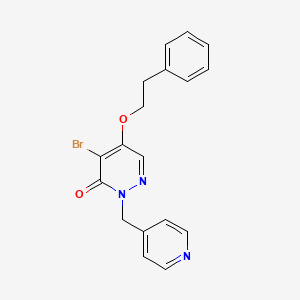
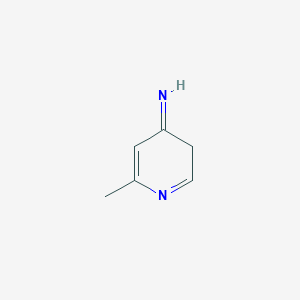
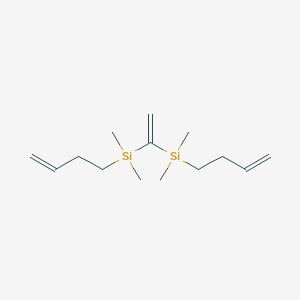

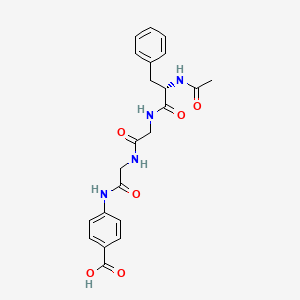
![2-({2-[(4-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14212005.png)
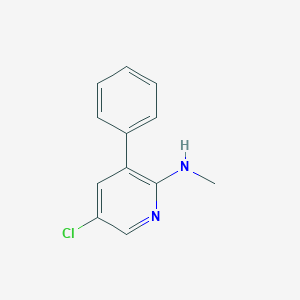

![1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-](/img/structure/B14212039.png)


![Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B14212057.png)
![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
